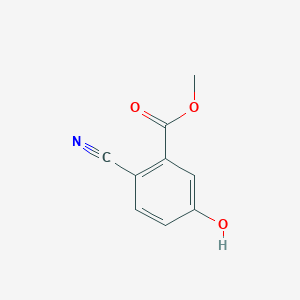

Methyl 2-cyano-5-hydroxybenzoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7NO3 |

|---|---|

Molecular Weight |

177.16 g/mol |

IUPAC Name |

methyl 2-cyano-5-hydroxybenzoate |

InChI |

InChI=1S/C9H7NO3/c1-13-9(12)8-4-7(11)3-2-6(8)5-10/h2-4,11H,1H3 |

InChI Key |

NCSJAORZDUCSIM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)O)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Historical Development of Synthetic Routes to Substituted Benzoates and Benzonitriles

The journey to construct substituted aromatic rings is a story of foundational chemical discoveries. The synthesis of benzoates, esters of benzoic acid, has long been dominated by the direct esterification of a carboxylic acid with an alcohol. The Fischer-Speier esterification, first described in 1895, which utilizes an acid catalyst, remains a cornerstone of this transformation. iajpr.com4college.co.uk For hydroxybenzoic acids, alternative methods were developed to avoid competing reactions, such as reacting the acid with a halogenated compound in the presence of a nonquaternizable tertiary amine to selectively yield the ester. google.com

The introduction of the nitrile (cyano) group onto a benzene (B151609) ring has also seen significant evolution. The Sandmeyer reaction, discovered in 1884, provided a transformative method to convert aryl diazonium salts (derived from anilines) into benzonitriles using copper cyanide. A related method, the Rosenmund-von Braun reaction, allows for the direct cyanation of aryl halides with copper(I) cyanide, often at high temperatures. researchgate.net Over the last few decades, the field has been revolutionized by transition-metal-catalyzed cyanations, employing palladium, copper, or nickel catalysts. researchgate.net These modern methods offer milder reaction conditions and broader substrate scope, avoiding the use of highly toxic cyanide sources by employing alternatives like cyanobenziodoxolones or through the conversion of other functional groups. researchgate.netresearchgate.net An analysis of reactions used in medicinal chemistry shows that while many foundational reactions are still in use, modern cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination have become indispensable, highlighting a trend towards adopting powerful new methodologies. acs.org

Targeted Synthesis of Methyl 2-cyano-5-hydroxybenzoate

The specific architecture of this compound requires a synthetic strategy that carefully orchestrates the introduction of three different functional groups—ester, cyano, and hydroxyl—onto a benzene ring, paying close attention to regioselectivity. The synthesis can be approached by forming the key functional groups in various orders.

A primary retrosynthetic disconnection points to 2-cyano-5-hydroxybenzoic acid as the immediate precursor. chemsrc.com The esterification of this acid with methanol (B129727) would yield the target compound. This reaction is typically an acid-catalyzed equilibrium process (Fischer esterification). iajpr.com To drive the reaction to completion, common strategies include using a large excess of the alcohol (methanol) or removing the water formed during the reaction, for instance, by azeotropic distillation with a solvent like toluene (B28343). cabidigitallibrary.org

In a study on the synthesis of methyl p-hydroxybenzoate (paraben), researchers found that using a 1:1 molar ratio of p-hydroxybenzoic acid to methanol resulted in a low yield of 40.2%. However, by increasing the molar ratio to 1:3, the yield was significantly improved to 86.1%, demonstrating the importance of reactant stoichiometry in driving the equilibrium. cabidigitallibrary.org

| Reactant | Conditions | Catalyst | Yield |

| p-hydroxybenzoic acid, Methanol (1:1) | Reflux | H₂SO₄ | 40.2% |

| p-hydroxybenzoic acid, Methanol (1:3) | Reflux | H₂SO₄ | 86.1% |

This table illustrates the effect of reactant ratio on the yield of methyl p-hydroxybenzoate synthesis, a reaction analogous to the esterification of 2-cyano-5-hydroxybenzoic acid. Data sourced from a study on methylparaben synthesis. cabidigitallibrary.org

Alternative modern methods use coupling reagents to form the ester under mild conditions. Reagents like ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY) in combination with a base can efficiently mediate the esterification of carboxylic acids with primary alcohols. organic-chemistry.org

The cyano group can be introduced at various stages of the synthesis. If starting from an aniline (B41778) derivative, such as methyl 2-amino-5-hydroxybenzoate, the Sandmeyer reaction would be a classical approach. This involves diazotization of the amino group with nitrous acid followed by treatment with copper(I) cyanide.

Alternatively, modern palladium-catalyzed cyanation reactions could be employed on a halogenated precursor, such as methyl 2-bromo-5-hydroxybenzoate. These reactions typically use a palladium catalyst, a phosphine (B1218219) ligand, and a cyanide source like zinc cyanide (Zn(CN)₂).

A different strategy avoids direct cyanation by converting another functional group. For example, a related isomer, methyl 3-cyano-4-hydroxybenzoate, has been synthesized from methyl 4-hydroxybenzoate (B8730719) by first introducing a formyl group (an aldehyde) at the 3-position via a Duff or Reimer-Tiemann type reaction. google.comgoogle.com This formyl group is then converted into a cyano group by reaction with hydroxylamine (B1172632) hydrochloride to form an oxime, which is subsequently dehydrated to the nitrile. google.comgoogle.com This method avoids the use of highly toxic metal cyanides, making it more suitable for larger-scale industrial production. google.com

Introducing a hydroxyl group onto an already substituted benzene ring requires careful consideration of the directing effects of the existing substituents. Both the cyano and the ester (methoxycarbonyl) groups are electron-withdrawing and meta-directing for electrophilic aromatic substitution. quora.com Therefore, direct electrophilic hydroxylation of a precursor like methyl 2-cyanobenzoate would be challenging and likely yield the incorrect isomer.

A more plausible strategy involves installing the hydroxyl group, or a precursor to it, early in the synthesis. For instance, starting with a phenol (B47542) or an anisole (B1667542) (methoxybenzene) derivative ensures the hydroxyl or methoxy (B1213986) group is in the correct position. A common precursor could be 3-methoxyanthranilic acid, which could be converted to methyl 2-cyano-5-methoxybenzoate via the Sandmeyer reaction followed by esterification. The final step would then be the demethylation of the methoxy group to the desired hydroxyl group, often achieved with strong acids like HBr or Lewis acids like BBr₃.

Catalysis is central to the efficient synthesis of complex molecules like this compound. Both homogeneous and heterogeneous catalysts play crucial roles in various transformations, from esterification to the formation of carbon-carbon and carbon-nitrogen bonds. researchgate.net Optimization of reaction conditions such as temperature, solvent, catalyst loading, and reaction time is essential to maximize yield and minimize side products. researchgate.net

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and mild reaction conditions. youtube.com In the context of benzoate (B1203000) synthesis, organometallic complexes are widely used. For instance, palladium-catalyzed carbonylation reactions can be used to synthesize benzoates from aryl halides or triflates, carbon monoxide, and an alcohol.

While simple esterification is often catalyzed by mineral acids (a form of homogeneous catalysis), more advanced homogeneous catalysts are employed for challenging substrates. iajpr.comcabidigitallibrary.org For example, Brønsted acids like p-dodecylbenzenesulfonic acid (DBSA) have been used as surfactant-type catalysts to promote esterifications in water. organic-chemistry.org Organometallic complexes are particularly vital in the cyanation steps, where catalysts like tetrakis(triphenylphosphine)palladium(0) facilitate the coupling of aryl halides with cyanide sources under conditions far milder than the classical Rosenmund-von Braun reaction. researchgate.net The success of homogeneous catalysis relies on the ability to tune the metal center's reactivity by modifying the ligands attached to it, allowing for exquisite control over the chemical transformation. youtube.com

Catalytic Systems and Reaction Condition Optimization

Heterogeneous Catalysis for Cyano Group Introduction

The introduction of a cyano group onto an aromatic ring is a fundamental transformation in organic chemistry, and heterogeneous catalysis offers significant advantages for such processes, including simplified catalyst recovery and reuse. wordpress.com While specific literature detailing the heterogeneous catalytic synthesis of this compound is limited, the principles can be extrapolated from established cyanation methodologies for aryl halides.

Heterogeneous catalysts typically involve a metal active phase dispersed on a solid support. baranlab.org For cyanation reactions, palladium- or nickel-based catalysts are common. organic-chemistry.org For instance, a palladium catalyst supported on a material like activated carbon (Pd/C) or an inorganic oxide (e.g., alumina, Al2O3) could be employed. wikipedia.org The reaction would likely involve an aryl halide precursor, such as Methyl 2-bromo-5-hydroxybenzoate, and a cyanide source, like sodium or zinc cyanide.

The primary benefits of using a heterogeneous system include:

Enhanced Recyclability: The solid catalyst can be easily separated from the reaction mixture by filtration, allowing it to be reused in subsequent batches, which is economically and environmentally beneficial. wordpress.com

Process Simplification: Product purification is often streamlined as the metal catalyst is not dissolved in the reaction medium.

Thermal Stability: Solid-supported catalysts often exhibit high thermal and structural stability. baranlab.org

The activity and selectivity of the heterogeneous catalyst can be influenced by the choice of metal, the nature of the support material, and the presence of promoters. baranlab.org For example, the support can influence the dispersion and electronic properties of the metal nanoparticles, thereby affecting the catalytic performance.

Table 1: Potential Heterogeneous Catalysts for Aromatic Cyanation

| Catalyst System | Support Material | Cyanide Source | Key Advantages |

| Palladium on Carbon (Pd/C) | Activated Carbon | Zn(CN)2, K4[Fe(CN)6] | Widely available, effective for various aryl halides. |

| Nickel on Alumina (Ni/Al2O3) | Aluminum Oxide | NaCN | Lower cost alternative to palladium. |

| Copper-based catalysts | Zeolites, Oxides | Various | Used in specific cyanation processes, good activity. |

Solvent Effects and Reaction Kinetics

Solvent selection is a critical parameter in the synthesis of this compound, as it can profoundly influence reaction rates and outcomes. The solvent's role extends beyond simply dissolving reactants; it can affect the stability of reactants, intermediates, and transition states, thereby altering the reaction's kinetic profile. chemrxiv.orgiupac.org

In the context of cyanation reactions, which often involve polar intermediates and charged species, the polarity of the solvent is a key consideration.

Polar Aprotic Solvents: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are frequently used for cyanation. Their ability to solvate cations while leaving anions relatively "bare" can enhance the nucleophilicity of the cyanide ion, potentially accelerating the reaction rate.

Solvent Mixtures: In some catalytic systems, mixtures of solvents are employed to achieve an optimal balance of solubility and reactivity. For example, a THF/water mixture has been noted to control the diffusion of cyanide to the organic phase, which can help prevent catalyst deactivation. scielo.br

The reaction kinetics are governed by the concentrations of the reactants and catalyst, the temperature, and the specific solvent environment. The effect of the solvent on the reaction rate can be understood by considering its influence on the Gibbs free energy of activation (ΔG‡). A solvent that preferentially stabilizes the transition state more than the reactants will lower the activation energy barrier and increase the reaction rate. iupac.org Conversely, a solvent that stabilizes the reactants more strongly can slow the reaction down.

Table 2: Influence of Solvent Properties on Cyanation Reactions

| Solvent Property | Effect on Reaction Kinetics | Example Solvents |

| Polarity | Can stabilize charged intermediates and transition states, often increasing the rate of polar reactions. chemrxiv.org | DMF, DMSO, Acetonitrile |

| Coordinating Ability | Can coordinate to the metal catalyst, influencing its activity and selectivity. | THF, Acetonitrile |

| Viscosity | Affects the diffusion rates of reactants, which can be a limiting factor in mass-transfer controlled reactions. chemrxiv.org | Glycerol (high) vs. Pentane (low) |

Purification Techniques in Synthetic Protocols

Following the synthesis of this compound, a robust purification strategy is essential to isolate the compound in high purity. Standard laboratory techniques are employed to remove unreacted starting materials, catalysts, and byproducts.

Extraction: The reaction mixture is typically first subjected to a liquid-liquid extraction. This involves partitioning the components between an aqueous phase and an immiscible organic solvent (e.g., ethyl acetate, dichloromethane). This step is effective for removing inorganic salts and highly polar impurities.

Column Chromatography: For more challenging separations, column chromatography is the method of choice. A slurry of silica (B1680970) gel is packed into a column, and the crude product mixture is loaded onto the top. A solvent or a mixture of solvents (eluent) is then passed through the column. Separation occurs based on the differential adsorption of the components to the silica gel. Less polar compounds typically elute faster than more polar ones. The fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product.

Crystallization: This is a highly effective method for purifying solid compounds. The crude product is dissolved in a minimum amount of a suitable hot solvent, and the solution is allowed to cool slowly. As the solubility decreases with temperature, the desired compound forms crystals, while impurities tend to remain in the solution (mother liquor). The pure crystals are then collected by filtration. cabidigitallibrary.org

Filtration and Drying: After crystallization or precipitation, the solid product is separated from the liquid phase by vacuum filtration. The resulting solid is then dried under vacuum to remove any residual solvent. cabidigitallibrary.org

The choice and sequence of these techniques depend on the physical properties of this compound (a solid) and the nature of the impurities present in the crude reaction mixture.

Derivatization and Structural Modification Studies

The structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a library of related compounds. The ester moiety is a particularly common site for derivatization.

Chemical Transformations at the Ester Moiety

The methyl ester group is readily transformed into other functional groups, providing access to a range of derivatives with potentially different physical, chemical, and biological properties.

Transesterification is the process of exchanging the alkyl group of an ester with another alkyl group from an alcohol. This reaction is typically catalyzed by either an acid (e.g., sulfuric acid, p-toluenesulfonic acid) or a base (e.g., sodium methoxide).

To synthesize different esters of 2-cyano-5-hydroxybenzoic acid, this compound can be reacted with a different alcohol (R'-OH), such as ethanol (B145695) or isopropanol, in the presence of a catalyst. The reaction is an equilibrium process, and to drive it towards the desired product, the new alcohol (R'-OH) is often used in large excess.

General Reaction Scheme: this compound + R'-OH ⇌ (Catalyst) ⇌ R' 2-cyano-5-hydroxybenzoate + Methanol

This transformation allows for the fine-tuning of properties like solubility and lipophilicity by changing the ester alkyl group.

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, 2-cyano-5-hydroxybenzoic acid. synquestlabs.comachemblock.com This is a fundamental transformation and is most commonly achieved through saponification. The reaction involves treating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic solution.

The process occurs in two main steps:

Saponification: The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a carboxylate salt (sodium 2-cyano-5-hydroxybenzoate) and methanol.

Acidification: The subsequent addition of a strong acid (e.g., HCl) to the reaction mixture protonates the carboxylate salt, yielding the final carboxylic acid product, which often precipitates from the aqueous solution and can be collected by filtration.

This hydrolysis provides a key intermediate, the carboxylic acid, which can be used in further synthetic steps, such as amide bond formation.

Table 3: Summary of Transformations at the Ester Moiety

| Transformation | Reagents | Product |

| Transesterification | R'-OH (e.g., Ethanol), Acid or Base Catalyst | Ethyl 2-cyano-5-hydroxybenzoate |

| Hydrolysis | 1. NaOH or KOH (aq) 2. HCl (aq) | 2-Cyano-5-hydroxybenzoic acid |

Reduction to Aldehyde or Alcohol Derivatives

The methyl ester group of this compound can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.

Reduction to Primary Alcohol: Strong hydride reagents, most notably Lithium Aluminum Hydride (LiAlH₄), are capable of reducing the ester to a primary alcohol, yielding (2-cyano-5-hydroxyphenyl)methanol. masterorganicchemistry.com This reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), and requires a subsequent aqueous workup to neutralize the reaction mixture and protonate the resulting alkoxide. youtube.com A key challenge in this transformation is the chemoselectivity, as LiAlH₄ can also reduce the nitrile (cyano) group to a primary amine. masterorganicchemistry.com Careful control of stoichiometry and temperature is often necessary to favor the reduction of the ester over the nitrile.

Reduction to Aldehyde: A partial reduction of the ester to an aldehyde (forming 2-cyano-5-hydroxybenzaldehyde) is more delicate. It requires a less reactive, sterically hindered hydride reagent. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation. masterorganicchemistry.com The reaction is typically carried out at low temperatures, such as -78 °C, in a non-polar solvent like toluene or hexane. masterorganicchemistry.comwikipedia.org At these low temperatures, a stable tetrahedral intermediate is formed, which collapses to the aldehyde only upon aqueous workup. masterorganicchemistry.com This procedure prevents over-reduction to the alcohol. However, DIBAL-H can also reduce nitriles to imines, which then hydrolyze to aldehydes, presenting a potential complication for selectivity. masterorganicchemistry.com

Table 1: Representative Conditions for Ester Reduction

| Target Product | Reagent | Solvent | Typical Conditions | Ref. |

|---|---|---|---|---|

| Primary Alcohol | Lithium Aluminum Hydride (LiAlH₄) | THF or Et₂O | 0 °C to reflux, followed by aqueous workup | masterorganicchemistry.com |

| Aldehyde | Diisobutylaluminium Hydride (DIBAL-H) | Toluene or Hexane | -78 °C, followed by aqueous workup | masterorganicchemistry.comrsc.org |

Reactions Involving the Hydroxy Group

The phenolic hydroxyl group is a key site for modifications such as etherification, alkylation, and acylation, significantly altering the compound's properties.

The synthesis of ether derivatives from the phenolic hydroxyl group is commonly achieved via the Williamson ether synthesis. masterorganicchemistry.com This method involves two main steps:

Deprotonation: The phenol is treated with a base to form a more nucleophilic phenoxide ion. Common bases include sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH). masterorganicchemistry.comgordon.edu

Nucleophilic Substitution: The resulting phenoxide then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an Sₙ2 reaction to displace the halide and form the ether linkage. masterorganicchemistry.com

The choice of solvent is crucial; polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone (B3395972) are often used as they can dissolve the reagents and accelerate Sₙ2 reactions. francis-press.com This process allows for the introduction of a wide variety of alkyl or aryl groups onto the phenolic oxygen.

Table 2: General Conditions for Williamson Ether Synthesis of Phenols

| Alkylating Agent | Base | Solvent | Typical Conditions | Ref. |

|---|---|---|---|---|

| Alkyl Halide (e.g., R-Br, R-I) | K₂CO₃ or NaH | DMF or Acetone | Room temperature to 80 °C | masterorganicchemistry.com |

| Dimethyl Sulfate (B86663) | NaHCO₃ or K₂CO₃ | Solvent-free | Low temperature | researchgate.net |

| Benzyl Chloride | K₂CO₃ | DMF | 80 °C | masterorganicchemistry.com |

The phenolic hydroxyl group can be readily acylated to form esters. This O-acylation is a nucleophilic acyl substitution reaction where the phenol attacks an acylating agent. ucalgary.ca

Common acylating agents include:

Acyl Chlorides (e.g., Acetyl Chloride)

Acid Anhydrides (e.g., Acetic Anhydride)

The reaction is often base-catalyzed, using a mild base like pyridine (B92270) or triethylamine, which deprotonates the phenol to enhance its nucleophilicity. ucalgary.ca Alternatively, in the Schotten-Baumann reaction, acylation is performed with an acyl chloride under aqueous alkaline conditions. Phase-transfer catalysis, using reagents like tetrabutylammonium (B224687) chloride in a biphasic system (e.g., dichloromethane/aqueous NaOH), has been shown to be a highly efficient method for the O-acylation of substituted phenols, often providing quantitative yields in very short reaction times. ingentaconnect.com

Table 3: Common Acylation Methods for Phenols

| Acylating Agent | Catalyst/Base | Solvent | Key Features | Ref. |

|---|---|---|---|---|

| Acyl Chloride | Pyridine or Et₃N | Dichloromethane | Base-catalyzed, mild conditions | ucalgary.ca |

| Acid Anhydride (B1165640) | Pyridine | (none or solvent) | Common and effective method | ucalgary.ca |

| Alkanoyl Chlorides | Tetrabutylammonium Chloride (PTC) | Dichloromethane / aq. NaOH | Phase-transfer catalysis, rapid and high yield | ingentaconnect.com |

Phenols can be oxidized to quinones, though the reaction can be complex. libretexts.org For phenols with an unsubstituted position para to the hydroxyl group, oxidation can yield a p-benzoquinone. If the para position is blocked, oxidation may occur at an ortho position to form an o-benzoquinone.

Reagents for this transformation include:

Fremy's Salt (Potassium nitrosodisulfonate): This is a classic reagent for the oxidation of phenols to quinones under mild conditions. libretexts.org

o-Iodoxybenzoic Acid (IBX): IBX has been reported as an efficient reagent for the regioselective oxidation of phenols to o-quinones. This method is particularly effective for phenols containing electron-donating groups. nih.gov However, phenols with electron-withdrawing groups, such as the cyano and ester groups present in this compound, may be resistant to oxidation by this method. nih.gov

Salcomine: This cobalt-Schiff base complex can catalyze the oxidation of substituted phenols to p-quinones using molecular oxygen, often in solvents like methanol or DMF. libretexts.org

The presence of both electron-withdrawing cyano and ester groups on the ring would likely make the oxidation of this compound challenging.

Reactivity of the Cyano Group

The cyano (nitrile) group is a versatile functional group that can be transformed into other important functionalities, most notably amides and carboxylic acids through hydrolysis.

The carbon-nitrogen triple bond of the nitrile group can undergo hydrolysis to form either a primary amide or a carboxylic acid. The outcome is highly dependent on the reaction conditions, particularly the pH. nih.gov

Formation of Carboxylic Acid: Complete hydrolysis of the nitrile group to a carboxylic acid (yielding 5-hydroxy-2-(methoxycarbonyl)benzoic acid) is typically achieved by heating the nitrile in the presence of a strong acid (e.g., H₂SO₄, HCl) or a strong base (e.g., NaOH). nih.gov

Acid-catalyzed hydrolysis: The nitrile is first protonated, which increases the electrophilicity of the carbon atom, making it susceptible to attack by water. An amide intermediate is formed, which is then further hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium (B1175870) salt.

Base-catalyzed hydrolysis: A hydroxide ion directly attacks the electrophilic carbon of the nitrile. The initially formed amide is subsequently hydrolyzed under basic conditions to yield a carboxylate salt, which is then protonated in an acidic workup step to give the final carboxylic acid.

Formation of Amide: Stopping the hydrolysis at the amide stage (to form Methyl 2-carbamoyl-5-hydroxybenzoate) requires milder, more controlled conditions. libretexts.org Careful control of pH, temperature, and reaction time is necessary to prevent the further hydrolysis of the amide to the carboxylic acid. libretexts.org

Table 4: Conditions for Nitrile Hydrolysis

| Target Product | Conditions | Mechanism | Ref. |

|---|---|---|---|

| Carboxylic Acid | Strong acid (e.g., H₂SO₄) + Heat | Acid-catalyzed hydrolysis of nitrile and intermediate amide | nih.gov |

| Carboxylic Acid | Strong base (e.g., NaOH) + Heat, then acid workup | Base-catalyzed hydrolysis of nitrile and intermediate amide | nih.gov |

| Amide | Controlled acid or base catalysis (milder conditions) | Partial hydrolysis, stopping at the amide intermediate | libretexts.org |

Reduction to Amine Derivatives

The nitrile group of this compound can be reduced to a primary amine, yielding Methyl 2-(aminomethyl)-5-hydroxybenzoate. This transformation is a valuable step for introducing a basic aminomethyl group, which is a common pharmacophore. The catalytic hydrogenation of aromatic nitriles is a widely employed and efficient method for synthesizing primary amines. acsgcipr.org

Commonly, this reduction is achieved through catalytic hydrogenation using gaseous hydrogen (H₂) over a metal catalyst. acsgcipr.org Palladium (Pd) and platinum (Pt) catalysts are frequently used for this purpose. For instance, hydrogenation of benzonitrile (B105546) over a palladium on carbon (Pd/C) catalyst can yield benzylamine. acs.org However, a significant challenge in nitrile reduction is preventing the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the primary amine product with the intermediate imine. acsgcipr.org The choice of catalyst and reaction conditions is crucial to maximize the selectivity for the primary amine. Ruthenium-based catalysts, such as RuHCl(PPh₃)₃ activated with a base, have also shown high activity for the hydrogenation of benzonitrile to benzylamine. acs.org

Alternatively, chemical reductants can be employed. Diisopropylaminoborane, activated by a catalytic amount of lithium borohydride (B1222165) (LiBH₄), has been shown to reduce a variety of aromatic nitriles to their corresponding benzylamines in high yields. nih.govorganic-chemistry.org Notably, this system allows for the selective reduction of an activated nitrile group in the presence of an ester, which is directly applicable to this compound. nih.gov

Table 1: Comparison of Reagents for Nitrile Reduction

| Reagent/Catalyst System | Conditions | Advantages | Potential Issues |

|---|---|---|---|

| H₂ / Pd/C | Varies (e.g., solvent, pressure, temp.) | Widely used, efficient | Formation of secondary/tertiary amine byproducts acsgcipr.org |

| H₂ / PtO₂ (Adams' catalyst) | Varies (e.g., solvent, pressure, temp.) | Effective for amine preservation acs.org | Similar byproduct formation to Pd/C acs.org |

| H₂ / Ru-based catalysts | Base activation may be needed | High activity and selectivity acs.org | Air and moisture sensitive acs.org |

Cycloaddition Reactions (e.g., with Nitriles)

The nitrile functionality of this compound can participate as a dipolarophile in cycloaddition reactions. A prominent example is the [3+2] cycloaddition with nitrile oxides, often generated in situ from oxime halides. The reaction of a benzonitrile with a benzonitrile oxide can lead to the formation of a 1,2,4-oxadiazole (B8745197) ring system. rsc.org These reactions can be influenced by solvent polarity and the electronic nature of the substituents on both reactants. rsc.org

While the cycloaddition of a nitrile with another nitrile (e.g., acetonitrile) is less common, theoretical studies suggest it is thermodynamically favorable, although it may have a high activation barrier. researchgate.net The reaction of benzonitrile oxide with various dipolarophiles, including alkenes and alkynes, is a well-established method for constructing five-membered heterocyclic rings like isoxazolines and isoxazoles. mdpi.comacs.orgimamu.edu.sa In these reactions, the nitrile oxide acts as a 1,3-dipole. The regioselectivity and rate of these cycloadditions are governed by Frontier Molecular Orbital (FMO) theory, with the reaction rate being accelerated by complementary electronic effects between the dipole and the dipolarophile. imamu.edu.sa For this compound, its nitrile group could potentially react with a 1,3-dipole like a nitrile oxide to form a heterocyclic product, expanding its synthetic utility.

Aromatic Ring Functionalization

The benzene ring of this compound is substituted with one strongly activating group (-OH) and two deactivating groups (-CN and -COOCH₃). This substitution pattern creates a specific reactivity profile for further functionalization of the ring.

In electrophilic aromatic substitution (EAS), the outcome is determined by the directing effects of the existing substituents. The hydroxyl (-OH) group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. organicchemistrytutor.commakingmolecules.com Conversely, the cyano (-CN) and methyl ester (-COOCH₃) groups are both electron-withdrawing and deactivating, directing incoming electrophiles to the meta position relative to themselves. libretexts.org

When multiple substituents are present, the most powerful activating group generally controls the position of substitution. makingmolecules.com In the case of this compound, the hydroxyl group at C5 is the dominant directing group. The positions ortho to the hydroxyl group are C4 and C6. The position para to the hydroxyl group is C2, which is already substituted. Therefore, electrophilic attack is strongly favored at the C4 and C6 positions. The C6 position is sterically less hindered than the C4 position (which is flanked by the hydroxyl and ester groups), making it a likely site for substitution.

Predicted Regioselectivity for Electrophilic Aromatic Substitution:

Dominant Director: -OH group (strongly activating, ortho, para-directing)

Deactivating Directors: -CN, -COOCH₃ (meta-directing)

Most Likely Positions for Substitution: C6 (ortho to -OH, meta to -CN) and C4 (ortho to -OH, meta to -COOCH₃).

For example, in a nitration or halogenation reaction, the major products would be the 6-substituted and 4-substituted derivatives. youtube.com

Nucleophilic aromatic substitution (SₙAr) typically requires two key features: a good leaving group (like a halide) and strong electron-withdrawing groups positioned ortho or para to it. libretexts.orgnih.gov These withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org

This compound, in its native form, is not well-suited for classical SₙAr because it lacks a suitable leaving group. However, the presence of two electron-withdrawing groups (-CN and -COOCH₃) does make the ring electron-deficient. The molecule could be made amenable to SₙAr through modification. For example, if a halogen were introduced at the C6 position via electrophilic substitution, the resulting compound would have electron-withdrawing groups ortho (-CN) and para (-COOCH₃, relative to the C6 position) to the halogen, activating it for displacement by a nucleophile.

Recent advances have explored strategies for SₙAr on phenols, which are typically nucleophilic. nih.gov One innovative approach involves leveraging the transient phenoxyl radical as a powerful open-shell electron-withdrawing group, which can dramatically lower the barrier for nucleophilic substitution on halophenols. osti.gov Another strategy uses transition metal catalysts to activate phenols for umpolung substitution reactions, effectively reversing their normal reactivity. nih.gov

The hydroxyl group of this compound can be leveraged to participate in a variety of powerful transition metal-catalyzed cross-coupling reactions. While phenols themselves are not typically used directly, they can be easily converted into highly reactive aryl triflates (Ar-OTf). The synthesis of aryl triflates from phenols is often accomplished using triflic anhydride or N-phenyltriflimide, a stable crystalline reagent. acs.org This transformation can be achieved rapidly, for example, by using microwave heating. acs.org

Once formed, the triflate of this compound would be an excellent substrate for numerous palladium-catalyzed reactions, which are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orgnih.gov

Table 2: Potential Cross-Coupling Reactions of the Aryl Triflate Derivative

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki Coupling | Boronic acid/ester (R-B(OR)₂) | C-C | Pd(PPh₃)₄, Pd(OAc)₂, base |

| Heck Coupling | Alkene (R-CH=CH₂) | C-C | Pd(OAc)₂, PPh₃, base |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | Pd₂(dba)₃, ligand (e.g., BINAP), base |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | C-C | PdCl₂(PPh₃)₂, CuI, base |

| Hiyama Coupling | Organosilane (R-SiR'₃) | C-C | PdCl₂, TBAF mdpi.com |

This two-step sequence—triflate formation followed by cross-coupling—provides a robust platform for elaborating the structure of this compound, enabling the introduction of diverse aryl, alkyl, vinyl, alkynyl, and amino substituents onto the aromatic ring.

Green Chemistry Approaches in Compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.com These principles can be applied to the synthesis of this compound and its derivatives.

One key area is the use of solid acid catalysts for esterification reactions. Traditional methods often use homogeneous mineral acids like sulfuric acid, which are corrosive, difficult to recover, and generate significant waste. mdpi.com Heterogeneous solid acid catalysts, such as titanium-zirconium mixed oxides, can efficiently catalyze the esterification of benzoic acids with methanol. mdpi.com These catalysts are easily separated from the reaction mixture by filtration and can be reused multiple times, aligning with green chemistry goals of waste prevention and catalysis. mdpi.com

Another green approach involves using environmentally benign solvents or performing reactions under solvent-free conditions. wjpmr.comnih.gov For example, ultrasound-assisted synthesis can accelerate reaction rates and improve yields, often in aqueous or mixed aqueous/organic media, reducing the reliance on volatile organic solvents. researchgate.net

Furthermore, the use of visible-light-driven photocatalysis with organic dyes like eosin (B541160) Y represents a modern green strategy. rsc.org Such methods can drive reactions like aerobic oxidations using molecular oxygen as the ultimate oxidant, producing only water as a byproduct. This approach avoids the need for stoichiometric, often toxic, chemical oxidants. nih.govrsc.org These green methodologies offer pathways to synthesize and functionalize compounds like this compound in a more sustainable and environmentally responsible manner.

Solvent-Free Reactions

Solvent-free reactions, often referred to as solid-state reactions or neat reactions, represent a cornerstone of green chemistry. By eliminating the solvent, these methods can lead to reduced waste, lower costs, easier purification, and sometimes, unique reactivity and selectivity compared to solution-phase synthesis.

While a direct solvent-free synthesis for this compound has not been reported, the principles of solvent-free esterification are well-established. For instance, the esterification of various carboxylic acids with alcohols can be achieved under solvent-free conditions using solid acid catalysts. One study demonstrated the use of phosphoric acid-modified Montmorillonite K-10 clay as an efficient catalyst for the esterification of substituted benzoic acids. mdpi.com Another approach involves the use of surfactant-combined catalysts, such as dodecylbenzene (B1670861) sulfonic acid (DBSA), which can facilitate esterification at room temperature without any solvent. acs.org

A hypothetical solvent-free route to this compound could involve the direct esterification of 2-cyano-5-hydroxybenzoic acid with methanol using a solid acid catalyst. The efficiency of such a reaction would depend on factors like reaction temperature, catalyst loading, and the removal of water as a byproduct.

Table 1: Examples of Solvent-Free Esterification of Aromatic Carboxylic Acids

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Yield (%) | Reference |

| Benzoic Acid | Methanol | Iron Oxide Nanoparticles on SBA-15 | Methanol Reflux | >99% | nih.gov |

| Substituted Benzoic Acids | Methanol | Phosphoric Acid Modified Montmorillonite K-10 | Reflux | High | mdpi.com |

| Various Carboxylic Acids | Various Alcohols | Dodecylbenzene Sulfonic Acid (DBSA) | Room Temp | Moderate to Excellent | acs.org |

This table presents data for related solvent-free esterification reactions and not the direct synthesis of this compound.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and purities in significantly shorter reaction times compared to conventional heating methods. nih.gov This is due to the efficient and direct heating of the reaction mixture by microwave irradiation.

Specific microwave-assisted synthesis of this compound is not detailed in the literature. However, microwave irradiation has been successfully employed for various related transformations. For example, the synthesis of benzotriazole (B28993) derivatives has been shown to be significantly faster and higher yielding under microwave irradiation compared to conventional heating. mdpi.comnih.gov In another relevant study, the methylation of dihydroxybenzene derivatives with dimethyl carbonate was efficiently achieved using a focused microwave reactor. researchgate.net Furthermore, the hydrolysis of methyl benzoate to benzoic acid can be accomplished in minutes under microwave conditions. matanginicollege.ac.in

A potential microwave-assisted pathway to the target molecule could involve the cyanation of a suitably substituted methyl hydroxybenzoate precursor or the esterification of 2-cyano-5-hydroxybenzoic acid in the presence of a catalyst under microwave irradiation. A patent describes the synthesis of methylparaben (methyl p-hydroxybenzoate) from p-hydroxybenzoic acid and methanol using a sodium hydrogen sulfate catalyst under microwave irradiation, with reaction times as short as 3-18 minutes. google.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Reactions

| Reaction | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |

| Synthesis of Benzotriazole Derivatives | 6 hours | 4 min 20 s | mdpi.comnih.gov |

| Oxidation of Toluene | 10-12 hours, 40% | 5 min, 40% | matanginicollege.ac.in |

| Saponification of Methyl Benzoate | - | 2.4 min, 84% | matanginicollege.ac.in |

This table illustrates the general advantages of microwave-assisted synthesis for related compound classes.

Photochemical Synthesis Pathways

Photochemical reactions utilize light as an energy source to induce chemical transformations. These reactions can often proceed under mild conditions and can provide access to unique chemical structures that are not easily attainable through thermal methods.

Direct photochemical synthesis of this compound has not been described in available literature. However, photochemical methods have been explored for related transformations of aromatic compounds. For instance, the photochemical transformation of p-cyanophenol to p-hydroxybenzaldehyde in an aqueous alkaline solution has been reported. sci-hub.se Research has also been conducted on the photochemical production of hydroxylating species from dissolved organic matter, with hydroxybenzoic acids being one of the classes of model sensitizers studied. rsc.org

A speculative photochemical route to this compound might involve the photochemical hydroxylation of a methyl cyanobenzoate precursor or the photochemical cyanation of a methyl hydroxybenzoate. The feasibility of such a pathway would depend on the quantum yield of the reaction and the potential for side reactions. The development of efficient photocatalysts is a key area of research for expanding the synthetic utility of photochemical methods. researchgate.net

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is instrumental in identifying the characteristic functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations in its chemical bonds. The resulting spectrum displays absorption bands at specific wavenumbers, corresponding to the vibrational frequencies of different functional groups. For aromatic compounds, the C-H stretching vibrations typically appear just above 3000 cm⁻¹, while C-C stretching vibrations within the ring are observed in the 1400-1600 cm⁻¹ region.

In the case of Methyl 2-cyano-5-hydroxybenzoate, the FT-IR spectrum would be expected to show characteristic peaks for the hydroxyl (-OH), cyano (-C≡N), ester (-COOCH₃), and substituted benzene (B151609) ring moieties. The broadness of the -OH stretch can be indicative of hydrogen bonding. The position of the carbonyl (C=O) stretch of the ester group and the nitrile stretch are sensitive to the electronic effects of the other substituents on the ring.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum. The cyano (-C≡N) group, for instance, typically exhibits a strong and sharp Raman scattering band. The aromatic ring vibrations also give rise to characteristic Raman signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the detailed structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. Aromatic protons typically resonate in the downfield region of the spectrum (δ 6.5-8.5 ppm) due to the deshielding effect of the ring current. The chemical shifts and splitting patterns of these protons are highly dependent on the nature and position of the substituents on the benzene ring. For a trisubstituted benzene ring like that in this compound, three distinct aromatic proton signals would be expected. The methyl protons of the ester group would appear as a singlet in the upfield region, typically around δ 3.8-4.0 ppm. The hydroxyl proton signal can vary in position and may be broad.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Aromatic carbons typically resonate in the range of δ 110-160 ppm. In this compound, distinct signals would be expected for each of the unique carbon atoms in the molecule, including the six carbons of the benzene ring, the carbonyl carbon of the ester, the methyl carbon of the ester, and the carbon of the cyano group. The chemical shifts of the ring carbons are influenced by the electron-donating or electron-withdrawing nature of the substituents.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques provide further structural detail by showing correlations between different nuclei.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, it provides definitive information on its molecular weight and offers insights into its structure through the analysis of fragmentation patterns.

Electron Spray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, thermally labile, and non-volatile molecules like this compound. nih.gov In ESI-MS, a solution of the analyte is passed through a highly charged capillary, creating a fine spray of charged droplets. nih.gov As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer. nih.gov

Because ESI is a "soft" technique, it typically results in minimal fragmentation, allowing for the clear determination of the molecular ion. libretexts.org For this compound (C₉H₇NO₃), with a molecular weight of approximately 177.16 g/mol , analysis in positive ion mode would be expected to show a prominent peak corresponding to the protonated molecule, [M+H]⁺. sigmaaldrich.com Depending on the solvent system and additives used, other adduct ions, such as the sodium adduct [M+Na]⁺ or the potassium adduct [M+K]⁺, may also be observed. The intensity of the ion signal in ESI-MS is proportional to the analyte's concentration over a significant range, allowing for quantitative analysis when an appropriate internal standard is used. nih.gov

Table 1: Expected ESI-MS Adducts of this compound

| Ion Species | Formula | Approximate m/z |

| Protonated Molecule [M+H]⁺ | [C₉H₈NO₃]⁺ | 178.16 |

| Sodium Adduct [M+Na]⁺ | [C₉H₇NO₃Na]⁺ | 200.14 |

| Potassium Adduct [M+K]⁺ | [C₉H₇NO₃K]⁺ | 216.12 |

High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the mass-to-charge ratio of an ion with very high accuracy (typically to within 0.001 Da). This precision allows for the determination of the elemental composition of the parent molecule and its fragments, serving as a powerful tool for confirming the identity of this compound.

Unlike nominal mass measurements, HRMS can distinguish between ions that have the same integer mass but different elemental formulas. For the protonated molecule of this compound, [C₉H₈NO₃]⁺, HRMS would measure its mass with high precision, allowing for unambiguous confirmation of its elemental formula. This level of accuracy is crucial for differentiating between isomers or compounds of similar nominal mass.

Table 2: Theoretical Exact Masses for HRMS Analysis of this compound

| Ion Formula | Description | Theoretical m/z (Da) |

| C₉H₇NO₃ | Molecular Formula | 177.0426 |

| [C₉H₈NO₃]⁺ | Protonated Molecule [M+H]⁺ | 178.0504 |

| [C₉H₇NO₃Na]⁺ | Sodium Adduct [M+Na]⁺ | 199.0324 |

While soft ionization techniques like ESI are used to determine the molecular weight, fragmentation analysis, often achieved through techniques like tandem mass spectrometry (MS/MS) or by increasing the ionization energy, provides structural information. In this process, the parent molecular ion is fragmented into smaller, characteristic ions. The analysis of these fragments helps to piece together the molecule's structure.

For this compound ([C₉H₇NO₃]⁺, m/z ≈ 178), a plausible fragmentation pathway can be proposed based on its functional groups. Common fragmentation patterns for similar aromatic esters often involve the loss of the methoxy (B1213986) group or the entire ester side chain. The stability of the resulting fragments, particularly those involving the aromatic ring, dictates the most likely pathways.

A probable initial fragmentation step would be the loss of the methoxy radical (•OCH₃) from the ester, leading to a stable acylium ion. Another key fragmentation could involve the loss of methanol (B129727) (CH₃OH), particularly in an ortho-arrangement like in the related compound methyl 2-hydroxybenzoate. docbrown.info The loss of carbon monoxide (CO) from the ester or ring structure is also a common fragmentation pathway for phenolic compounds.

Table 3: Plausible Mass Spectrometric Fragments of this compound

| Proposed Fragment Ion (m/z) | Proposed Formula | Neutral Loss |

| 147 | [C₈H₅NO₂]⁺ | •OCH₃ (31 Da) |

| 146 | [C₈H₄NO₂]⁺ | CH₃OH (32 Da) |

| 119 | [C₇H₅NO]⁺ | COOCH₃ (59 Da) |

| 91 | [C₆H₅N]⁺ | COOCH₃ + CO (87 Da) |

Electronic Spectroscopy and Chromophoric Properties

Electronic spectroscopy investigates the absorption and emission of electromagnetic radiation by molecules as they transition between different electronic energy levels. These properties are dictated by the molecule's chromophores—the parts of the molecule that absorb light.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the spectrum. The structure of this compound contains several chromophoric features that are expected to result in characteristic UV absorption bands. The primary chromophore is the substituted benzene ring.

Fluorescence and phosphorescence are photoluminescence phenomena where a molecule emits light after absorbing photons. Fluorescence is a rapid process involving emission from a singlet excited state, while phosphorescence is a slower emission from a triplet excited state.

The potential for this compound to exhibit fluorescence is primarily linked to its rigid aromatic ring structure. Aromatic compounds are often fluorescent because the rigid structure slows down non-radiative decay processes like vibrational relaxation, allowing for radiative decay (fluorescence) to occur. The presence of the electron-donating hydroxyl group and electron-withdrawing cyano and ester groups can further influence the fluorescence properties by affecting the energy of the excited states.

X-ray Diffraction for Crystalline Structure Determination

X-ray diffraction is a powerful analytical technique that relies on the scattering of X-rays by the electron clouds of atoms in a crystal. The resulting diffraction pattern is unique to the specific crystalline structure, acting as a fingerprint for the compound's solid-state arrangement.

Single Crystal X-ray Diffraction

Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the precise molecular structure of a compound. This technique involves irradiating a single, high-quality crystal with a focused X-ray beam. The diffraction pattern produced contains detailed information that allows for the calculation of the unit cell dimensions—the fundamental repeating unit of the crystal—and the exact position of every atom within that unit.

While SC-XRD is a common and powerful technique for structural elucidation, a comprehensive search of scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for this compound. Such a study would be necessary to provide definitive information on its molecular geometry and conformation in the crystalline state. For related compounds, this analysis often reveals crucial details about the planarity of the benzene ring and the orientation of the cyano and methyl ester functional groups. ucl.ac.uklibretexts.org

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a fine powder of the material is used, which contains a vast number of small crystallites in random orientations. The resulting diffraction pattern consists of a series of peaks, or reflections, at different angles.

The peak positions in a PXRD pattern are characteristic of the crystal lattice parameters, and the pattern can be used to identify the crystalline phase of a material. While it provides less detailed structural information than SC-XRD, it is an essential tool for confirming the phase purity of a synthesized compound and for studying crystalline polymorphism. Currently, specific experimental Powder X-ray Diffraction data for this compound is not available in the reviewed literature.

Analysis of Crystal Packing and Intermolecular Interactions

A detailed analysis of the crystal packing for this compound would require crystallographic data from SC-XRD. Based on its molecular structure, which contains a hydroxyl group (a hydrogen bond donor), a cyano group, and ester carbonyl oxygen (hydrogen bond acceptors), it is highly probable that hydrogen bonding plays a significant role in its crystal structure. nist.gov For instance, intermolecular hydrogen bonds between the hydroxyl group of one molecule and the nitrogen of the cyano group or the carbonyl oxygen of another are expected. Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules could also contribute to the stability of the crystal lattice. A Hirshfeld surface analysis, which is derived from crystallographic data, would be instrumental in quantifying the relative contributions of these different intermolecular contacts. nih.gov

Without experimental crystallographic data, a definitive description of the specific intermolecular interactions and packing motifs for this compound cannot be provided.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the properties of chemical compounds. These methods solve the Schrödinger equation (or its approximations) for a given molecule, yielding detailed information about its energy, structure, and orbitals.

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.govmdpi.com It is particularly favored for its balance of accuracy and computational cost. DFT calculations on molecules analogous to Methyl 2-cyano-5-hydroxybenzoate, such as other hydroxybenzoate esters, have been performed to understand their structural and electronic properties. nih.govresearchgate.net

Geometry optimization is a fundamental computational step to find the stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For aromatic compounds like hydroxybenzoate esters, DFT methods, such as B3LYP combined with a basis set like 6-311G(d,p), are used to calculate the equilibrium structure.

In a study on the related compound methyl 4-hydroxybenzoate (B8730719), DFT calculations were used to optimize the molecular geometry. nih.gov The calculated bond lengths and angles showed a strong correlation with experimental values obtained from single-crystal X-ray diffraction. For instance, the C=O double bond of the carboxyl group was found to be shorter than the C-O single bond of the ester, a feature accurately reproduced by the calculations. nih.gov Similar computations on this compound would define its precise bond lengths, bond angles, and dihedral angles, providing the foundational data for all other computational analyses.

Table 1: Representative Optimized Geometrical Parameters (Bond Lengths and Angles) for a Hydroxybenzoate Ester (Methyl 4-hydroxybenzoate) using DFT/6-311G(d,p) (Note: This data is for a structurally similar compound and serves as a representative example.)

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Parameter | Calculated Value | Parameter | Calculated Value |

| O10-C8 | 1.205 | O9-C8-C1 | 111.9 |

| O9-C8 | 1.365 | O10-C8-C1 | 125.7 |

| C1-C2 | 1.401 | C2-C1-C6 | 118.4 |

| C3-C4 | 1.391 | C1-C2-C3 | 121.2 |

| O7-C4 | 1.358 | C3-C4-C5 | 119.5 |

Data sourced from a computational study on methyl 4-hydroxybenzoate. nih.gov

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental results.

For methyl 4-hydroxybenzoate, DFT calculations have been used to compute the vibrational spectra, which showed a strong correlation (R² = 0.995) with the experimental FT-IR spectrum. nih.gov This allows for precise assignment of vibrational modes to specific functional groups, such as the stretching vibrations of the hydroxyl (-OH), cyano (-C≡N), and carbonyl (C=O) groups, as well as the various C-H and C-C vibrations within the benzene (B151609) ring. Such an analysis for this compound would help in identifying its characteristic spectral peaks.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. researchgate.netmaterialsciencejournal.org A smaller energy gap suggests higher reactivity. nih.gov

In computational studies of propyl-para-hydroxybenzoate, the HOMO was found to be localized over the benzene ring and the oxygen atom of the hydroxyl group, while the LUMO was distributed over the carboxyl group and the ring. researchgate.net The calculated HOMO-LUMO energy gap provides insight into the intramolecular charge transfer that can occur upon electronic excitation. researchgate.net For this compound, the electron-withdrawing cyano group would be expected to significantly influence the energies and distributions of these orbitals.

Table 2: Representative Frontier Orbital Energies and Related Quantum Chemical Parameters (Note: This data is for analogous hydroxybenzoate compounds and serves as a representative example.)

| Parameter | Value (eV) | Source Compound |

|---|---|---|

| EHOMO | -6.76 | Propyl-para-hydroxybenzoate researchgate.net |

| ELUMO | -1.29 | Propyl-para-hydroxybenzoate researchgate.net |

| Energy Gap (ΔE) | 5.47 | Propyl-para-hydroxybenzoate researchgate.net |

| Ionization Potential (I) | 6.76 | Propyl-para-hydroxybenzoate researchgate.net |

| Electron Affinity (A) | 1.29 | Propyl-para-hydroxybenzoate researchgate.net |

In studies of hydroxybenzoate esters, MEP maps typically show negative potential (red/yellow) around the electronegative oxygen atoms of the hydroxyl and carbonyl groups, indicating these are sites susceptible to electrophilic attack. researchgate.net The hydrogen atoms, particularly of the hydroxyl group, and parts of the aromatic ring show positive potential (blue), marking them as sites for nucleophilic interaction. For this compound, the nitrogen atom of the cyano group would also represent a region of high negative potential.

Besides DFT, other quantum chemical methods are available. Ab initio methods, such as Hartree-Fock (HF), derive their results from first principles without using experimental data for parameterization. nih.gov While often more computationally demanding than DFT, they provide a valuable benchmark. For example, in the analysis of methyl 4-hydroxybenzoate, HF calculations were performed alongside DFT, showing strong correlation with experimental data, though with predictable deviations in bond lengths. nih.gov

Semi-empirical methods are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify calculations. wikipedia.org Methods like AM1, PM3, and PM7 are much faster than ab initio or DFT methods, making them suitable for very large molecules. wikipedia.orgresearchgate.net While they are generally less accurate, they are useful for initial geometry optimizations and for studying large systems where higher-level theory is computationally prohibitive. researchgate.net

Ab Initio and Semi-Empirical Methods

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics and thermodynamic properties of a system.

The presence of rotatable bonds in this compound (e.g., around the ester and hydroxyl groups) means that it can exist in various conformations. Conformational analysis aims to identify the stable conformers and to understand the energy barriers between them.

While specific MD studies on the conformational analysis of this compound are not available in the searched literature, MD simulations would be an ideal tool for this purpose. A typical MD simulation would involve placing the molecule in a simulated environment (e.g., in a vacuum or a solvent) and allowing it to evolve over time. By analyzing the trajectory of the simulation, one can identify the most frequently visited conformations, which correspond to the most stable ones. This analysis can reveal the preferred orientations of the cyano, hydroxyl, and methyl ester groups relative to the benzene ring and to each other. Understanding the conformational landscape is essential as different conformers can exhibit different reactivities and biological activities.

The conformation and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations are well-suited to study these solvent effects explicitly.

No specific studies on the solvent effects on this compound using MD simulations were found. However, such a study would involve simulating the molecule in different solvent boxes (e.g., water, ethanol (B145695), or a non-polar solvent). The simulations would reveal how the solvent molecules arrange around the solute and how these interactions affect the conformational preferences of this compound. For example, in a polar protic solvent like water, hydrogen bonding between the solvent and the hydroxyl and cyano groups of the solute would be expected to play a significant role in stabilizing certain conformations. These simulations can also provide insights into the solvation free energy, which is a key component in determining the solubility and partitioning behavior of the compound.

Structure-Property Relationship Modeling

Structure-property relationship modeling aims to establish a mathematical relationship between the chemical structure of a compound and its physical, chemical, or biological properties.

Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the variation in a particular property of a set of compounds with their molecular descriptors. These descriptors are numerical representations of the chemical structure, encoding information about its topology, geometry, and electronic properties.

There are no specific QSPR studies focused on this compound in the available literature. However, as a phenolic compound, it falls into a class of molecules that have been extensively studied using QSPR methods, particularly for their antioxidant activity. nih.govnih.gov For instance, QSPR studies on phenolic compounds have shown that properties like the number of hydroxyl groups and their positions on the aromatic ring are critical for their radical scavenging activity. nih.govnih.gov

A hypothetical QSPR study including this compound would involve:

Data Set Compilation: Assembling a data set of compounds with known experimental values for a specific property (e.g., antioxidant capacity, solubility, or toxicity).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound in the data set, including this compound.

Model Development: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to build a model that correlates the descriptors with the experimental property.

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

Prediction of Spectroscopic Parameters

Computational chemistry serves as a powerful tool for the prediction of spectroscopic parameters, which is crucial for the structural elucidation of molecules like this compound. Density Functional Theory (DFT) is a commonly employed method for these predictions. For instance, theoretical calculations can provide valuable information about the nuclear magnetic resonance (NMR) and infrared (IR) spectra of the molecule.

While specific experimental spectroscopic data for this compound is not widely published, theoretical predictions can be made based on its structural analogues. The predicted ¹H-NMR and ¹³C-NMR chemical shifts, as well as IR vibrational frequencies, can guide the identification and characterization of this compound in laboratory settings. These computational approaches can also help in assigning specific signals in the experimental spectra to the corresponding atoms or functional groups within the molecule.

Table 1: Predicted Spectroscopic Parameters for this compound

| Parameter | Predicted Value |

| ¹H-NMR Chemical Shifts (ppm) | |

| Aromatic Protons | 7.0 - 8.0 |

| Hydroxyl Proton (-OH) | 10.0 - 12.0 (intramolecularly H-bonded) |

| Methyl Protons (-OCH₃) | 3.8 - 4.0 |

| ¹³C-NMR Chemical Shifts (ppm) | |

| Carbonyl Carbon (C=O) | 165 - 175 |

| Aromatic Carbons | 110 - 160 |

| Cyano Carbon (-CN) | 115 - 125 |

| Methyl Carbon (-OCH₃) | 50 - 60 |

| Key IR Vibrational Frequencies (cm⁻¹) | |

| O-H Stretch | 3200 - 3400 (broad, H-bonded) |

| C≡N Stretch | 2220 - 2240 |

| C=O Stretch | 1680 - 1720 |

| C-O Stretch | 1200 - 1300 |

| Aromatic C-H Bending | 750 - 900 |

Note: The values in this table are hypothetical and based on typical ranges for similar functional groups and structural motifs found in related compounds. Actual experimental values may vary.

Intramolecular Hydrogen Bonding Analysis

A significant feature of this compound is the potential for strong intramolecular hydrogen bonding between the hydroxyl group at the C5 position and the ester or cyano functionalities. However, given the ortho positioning of the cyano group to the ester, a more prominent intramolecular hydrogen bond is expected between the hydroxyl group and the carbonyl oxygen of the ester group, a characteristic feature of salicylate-type molecules.

Computational studies on similar molecules, such as alkyl 2-hydroxybenzoates, have shown that this intramolecular hydrogen bond is quite strong. nih.govresearchgate.net The strength of this bond can be quantified through theoretical calculations by comparing the energies of different conformers of the molecule. nih.govresearchgate.net For instance, the energy difference between the conformer with the intramolecular hydrogen bond and a hypothetical conformer where such a bond is absent can provide a direct measure of the bond's strength. Studies on methyl 2-hydroxybenzoate have determined this intramolecular hydrogen bond strength to be approximately -43 kJ mol⁻¹. nih.govresearchgate.net This type of hydrogen bonding significantly influences the molecule's geometry, stability, and chemical reactivity. chemistryguru.com.sg The presence of the electron-withdrawing cyano group is expected to modulate the acidity of the hydroxyl proton and the basicity of the carbonyl oxygen, thereby influencing the strength of this intramolecular hydrogen bond.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an indispensable tool for elucidating the intricate details of reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone.

Transition State Calculations

Transition state theory is a cornerstone of understanding chemical reactivity, and computational methods allow for the precise location and characterization of transition state structures. For reactions involving this compound, such as its synthesis or subsequent transformations, transition state calculations can reveal the energy barriers associated with different reaction pathways.

By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. The geometry, energy, and vibrational frequencies of the transition state provide critical information about the rate-determining step of the reaction. For example, in the esterification of 2-cyano-5-hydroxybenzoic acid to form the methyl ester, computational models could be used to compare the activation energies of acid-catalyzed versus base-catalyzed mechanisms.

Reaction Pathway Mapping

Beyond identifying the transition state, computational methods can map the entire reaction pathway, including any intermediates and side products. This is often achieved through techniques like Intrinsic Reaction Coordinate (IRC) calculations, which trace the path of steepest descent from the transition state down to the reactants and products.

For a multifunctional molecule like this compound, reaction pathway mapping can be particularly insightful. For example, in a reaction involving nucleophilic attack, computational analysis could determine whether the attack is more likely to occur at the carbonyl carbon of the ester, the carbon of the cyano group, or the aromatic ring. This level of detail is crucial for optimizing reaction conditions to favor the desired product and minimize unwanted side reactions. Computational studies on the decomposition of methyl esters, for instance, have utilized such methods to build improved reaction models. researchgate.net

Role As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Scaffolds

The utility of Methyl 2-cyano-5-hydroxybenzoate as a foundational molecule stems from the distinct reactivity of its functional groups. The phenolic hydroxyl group can act as a nucleophile or be readily converted into an ether or ester linkage. The cyano group is a versatile functional handle that can participate in cycloadditions, be hydrolyzed to a carboxylic acid or amide, or be reduced to an amine. The methyl ester provides a site for saponification, amidation, or transesterification. This combination allows for a programmed, stepwise elaboration of the molecule to generate intricate organic scaffolds. Its role as a building block is particularly pronounced in the synthesis of heterocyclic systems, which form the core of many pharmaceutical agents and biologically active natural products.

Integration into Heterocyclic Systems

The functional groups of this compound make it an ideal candidate for integration into various heterocyclic frameworks. The interplay between the hydroxyl and cyano groups is particularly important for the construction of fused ring systems.

While direct synthesis of pyridines from this compound is not extensively documented, the synthesis of structurally related 2-pyridones often employs starting materials with a cyano group. For instance, 3-cyano-6-hydroxy-4-methyl-2-pyridone can be synthesized from cyanoacetamide and acetoacetic ester. researchgate.net This highlights a common strategy where the cyano group participates in the cyclization to form the pyridine (B92270) ring. The presence of the cyano group in this compound makes it a plausible starting point for similar cyclization strategies to yield highly substituted pyridone systems, which are precursors to anti-HIV agents like Nevirapine. researchgate.net

The pyrimidine (B1678525) ring is a crucial scaffold in medicinal chemistry. nih.govnih.gov Syntheses of pyrimidine derivatives often leverage a cyano-group-containing precursor. For example, various pyrimidine-5-carbonitrile derivatives have been synthesized and shown to possess significant biological activity. nih.govnih.gov A general method for preparing cyano derivatives of heterocycles like pyridine involves the reaction of the corresponding amine oxide with cyanide. orgsyn.org Furthermore, 2-cyanopyrimidines can be synthesized from precursors like 4,6-dichloro-2-(methylthio)pyrimidine (B19916) by oxidation and subsequent displacement with potassium cyanide (KCN). mdpi.comresearchgate.net These established methods underscore the importance of the cyano group as a key synthon for the pyrimidine core, suggesting potential pathways for utilizing this compound in the synthesis of novel pyrimidine structures.

Quinolines are a significant class of heterocycles with applications ranging from antimalarials to antibacterials. nih.gov Classic synthesis methods, such as the Friedländer reaction, involve the condensation of an α-aminoaryl ketone or aldehyde with a compound containing a reactive α-methylene group. nih.gov Derivatives of this compound could be elaborated to fit this synthetic scheme. More broadly, general methods for preparing cyano-derivatives of quinoline (B57606) and isoquinoline (B145761) from their corresponding N-oxides are well-established, achieving high yields. orgsyn.org For instance, quinoline-1-oxide can be converted to 2-cyanoquinoline in 93% yield, and isoquinoline-2-oxide can be converted to 1-cyanoisoquinoline in 95% yield. orgsyn.org These methods demonstrate the feasibility of introducing cyano groups onto these heterocyclic systems, which could also be constructed from precursors like this compound.

The synthesis of benzopyrans (chromenes) is one of the most direct and well-explored applications for phenolic precursors like this compound. The reaction typically involves the condensation of a phenol (B47542) with a β-ketoester or a malonic acid derivative. The presence of an activating group, such as the cyano group in this compound, facilitates these cyclizations.

A prominent example is the synthesis of 2-imino-2H-chromene-3-carbonitrile derivatives through the reaction of salicylic (B10762653) aldehydes with malononitrile (B47326). sciforum.net This reaction proceeds via a Knoevenagel condensation followed by an intramolecular cyclization (oxacyclization). Given that this compound is a derivative of salicylic acid (2-hydroxybenzoic acid), it is an excellent candidate for similar transformations to produce highly substituted benzopyran systems. One-pot reactions involving substituted phenols, aldehydes, and malononitrile are common for creating benzopyran derivatives. psu.edu

Application in Cascade and Multicomponent Reactions

The array of functional groups on this compound makes it a highly suitable substrate for cascade and multicomponent reactions (MCRs), which are powerful tools for rapidly building molecular complexity from simple starting materials. nih.govnih.gov These reactions are prized for their efficiency and atom economy.

A relevant example is the multicomponent synthesis of 2-(2,4-diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic acids from salicylaldehydes, malononitrile dimer, and malonic acid in DMSO. nih.gov This reaction builds a complex, fused heterocyclic system in a single step. The structural similarity of this compound to salicylaldehydes suggests its potential utility in similar MCRs to generate novel, complex chromene-based scaffolds. The reaction conditions for a representative synthesis are outlined in the table below.

Table 1: Representative Multicomponent Reaction for Chromeno[2,3-b]pyridine Synthesis This table is based on the reaction with salicylaldehyde (B1680747) as a model for a phenolic starting material.

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Temperature | Time | Product Yield | Reference |

|---|---|---|---|---|---|---|---|

| Salicylaldehyde | Malononitrile dimer | Malonic acid | DMSO | Room Temp. | 24 h | 92% | nih.gov |

| Salicylaldehyde | Malononitrile dimer | Malonic acid | DMF | Room Temp. | 24 h | 70% | nih.gov |

| Salicylaldehyde | Malononitrile dimer | Malonic acid | NMP | Room Temp. | 24 h | 85% | nih.gov |

Stereoselective Synthesis Utilizing the Compound